molecular formula C16H17BrFN3O B2422211 5-Bromo-2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380087-13-6

5-Bromo-2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2422211
CAS No.: 2380087-13-6
M. Wt: 366.234
InChI Key: ZMIIESLXOGCGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a bromine atom, a fluorophenyl group, and a piperidine ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative.

Scientific Research Applications

5-Bromo-2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of a piperidine ring and a pyrimidine core, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

5-bromo-2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFN3O/c17-13-9-19-16(20-10-13)22-15-4-6-21(7-5-15)11-12-2-1-3-14(18)8-12/h1-3,8-10,15H,4-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIIESLXOGCGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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